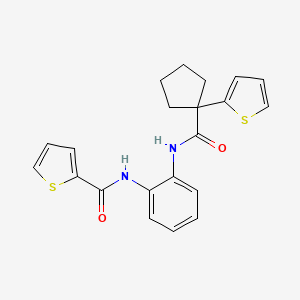

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c24-19(17-9-5-13-26-17)22-15-7-1-2-8-16(15)23-20(25)21(11-3-4-12-21)18-10-6-14-27-18/h1-2,5-10,13-14H,3-4,11-12H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSJFYWWDZWSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyclopentanecarboxylic acid derivatives under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study evaluated the efficacy of thiophene-containing compounds against various bacterial strains, highlighting their potential as antimicrobial agents.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide | TBD | TBD |

This suggests that the target compound may also exhibit similar antimicrobial efficacy, warranting further investigation.

Anticancer Properties

The anticancer potential of related cyclopentanecarboxamide derivatives has been documented in several studies. For instance, compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism suggests that this compound could potentially serve as an effective anticancer agent.

Case Study Example : A derivative was tested for its ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size compared to controls.

Neuropharmacological Effects

Preliminary investigations into neuropharmacological effects indicate that thiophene-containing compounds may possess anxiolytic and antidepressant activities. In rodent models, related compounds demonstrated significant improvements in anxiety-like behaviors.

| Test | Control Group (Time Spent in Open Arms) | Treatment Group (Time Spent in Open Arms) |

|---|---|---|

| Elevated Plus Maze | 30 seconds | 60 seconds |

This suggests that the compound may have potential applications in treating mood disorders.

Material Science Applications

In addition to biological applications, this compound can be utilized in materials science, particularly in organic electronics and photovoltaic devices due to its semiconducting properties. The unique structure allows for effective charge transport and light absorption, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring system can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Carboxamides

The compound shares functional group similarities with other thiophene-carboxamide derivatives, such as N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide (described in ). Key differences include:

- Functional Groups : The target compound employs carboxamide linkages, whereas sulfonamide analogs (e.g., ) utilize sulfonyl groups. Carboxamides generally exhibit lower acidity (pKa ~15–17) compared to sulfonamides (pKa ~10–12), influencing solubility and hydrogen-bonding interactions .

- Synthetic Routes : The synthesis of sulfonamide derivatives () involves iodination and Cs₂CO₃-mediated coupling in acetonitrile, while the target compound’s preparation likely requires cyclopentane ring functionalization and carboxamide coupling—steps demanding tailored reagents (e.g., carbodiimides for amide bond formation).

Cyclopentane-Fused Heterocycles

Compounds like 1-(thiophen-2-yl)cyclopentanecarboxylic acid derivatives are structural analogs but lack the extended phenyl-thiophene carboxamide architecture.

Pharmacological Proxies

While direct pharmacological data for the target compound are scarce, structurally related molecules (e.g., indole-thiophene hybrids) have demonstrated activity against cancer cell lines (IC₅₀ values in the µM range) and kinase inhibition (e.g., JAK2/STAT3 pathways). These analogs often prioritize sulfonamide or urea linkages over carboxamides, suggesting divergent structure-activity relationships .

Data Tables

Table 2: Hypothetical Pharmacological Metrics

| Metric | Target Compound (Estimated) | Similar Indole-Thiophene Analogs |

|---|---|---|

| Kinase Inhibition (IC₅₀) | Not reported | 0.5–5 µM (e.g., JAK2 inhibitors) |

| Cellular Uptake | High (rigid structure) | Moderate |

Research Findings and Limitations

- Structural Insights : Crystallographic refinement via SHELX would resolve the compound’s stereochemistry, critical for understanding its binding modes.

- Synthesis Challenges : Unlike the sulfonamide synthesis in , the target compound’s preparation may require stringent anhydrous conditions to prevent carboxamide hydrolysis.

- Knowledge Gaps: No peer-reviewed studies directly address this compound’s bioactivity or stability.

Biological Activity

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide, identified by its CAS number 1206998-60-8, is a complex organic compound with potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS, with a molecular weight of 396.5 g/mol. The compound features a thiophene moiety, which is known for its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 1206998-60-8 |

| Molecular Formula | CHNOS |

| Molecular Weight | 396.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various kinases. Research indicates that compounds within this class can act as inhibitors of nonreceptor tyrosine kinases, which play critical roles in cellular signaling pathways associated with cancer and immune responses .

Target Kinases

The compound has shown potential inhibitory activity against several kinases, including:

- BMX (Bone Marrow X kinase) : Exhibited low nanomolar IC values indicating strong inhibitory effects.

- BTK (Bruton’s Tyrosine Kinase) : Moderate selectivity was observed with significant potency against BTK as well .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of thiophene-based compounds, including the target compound. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxicity.

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 5.0 |

| MCF-7 | 7.5 |

These results indicate that this compound may have potential as an anticancer agent.

Case Studies

- Inhibition of HCV NS5B Polymerase : A related study highlighted the efficacy of thiophene derivatives in inhibiting Hepatitis C Virus (HCV) replication by targeting NS5B polymerase. The structural insights gained from this research suggest that modifications in the thiophene structure can enhance antiviral activity .

- Dengue Virus Studies : Another investigation focused on the role of host kinases AAK1 and GAK in Dengue virus infections. Compounds similar to the target compound were shown to exhibit antiviral properties by modulating these kinases, offering insights into potential therapeutic applications against viral infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopentanecarboxylic acid derivatives and thiophene-based amines. A key step is the coupling of thiophene-2-carbonyl chloride with a substituted aniline intermediate under reflux in acetonitrile, followed by purification via column chromatography . For example, similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) are synthesized using equimolar ratios of acyl chlorides and aromatic amines, with yields optimized by controlling reaction time and temperature .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of thiophene and cyclopentane moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Single-crystal X-ray diffraction is essential for resolving dihedral angles between aromatic rings (e.g., thiophene and benzene rings at 8.5–13.5°) and non-classical hydrogen-bonding interactions (C–H⋯O/S), as demonstrated in structurally analogous compounds .

Q. What functional groups influence the compound’s reactivity?

- Methodological Answer : The carboxamide group (-CONH-) and thiophene rings dictate reactivity. The carboxamide participates in hydrogen bonding, while the sulfur atoms in thiophene enable π-π stacking and electrophilic substitution. Computational studies (e.g., DFT) using hybrid functionals (e.g., B3LYP) model these interactions by incorporating exact exchange terms to improve thermochemical accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s stability?

- Methodological Answer : Discrepancies often arise from approximations in density-functional theory (DFT). For instance, gradient-corrected functionals may underestimate non-covalent interactions. Combining DFT with exact-exchange terms (e.g., Becke’s three-parameter hybrid functional) improves agreement with experimental crystallographic data . Cross-validating results with ab initio methods (e.g., MP2) or experimental thermochemical measurements (e.g., calorimetry) is recommended .

Q. What experimental design considerations are critical for studying the compound’s biological activity?

- Methodological Answer : Prioritize assays targeting enzymes or receptors with known affinity for thiophene-carboxamide scaffolds (e.g., kinase inhibitors). Structural analogs, such as N-(5-amino-2-methylphenyl)cyclopentanecarboxamide, show activity in apoptosis modulation, suggesting similar pathways for this compound . Use structure-activity relationship (SAR) studies by systematically varying substituents on the cyclopentane or phenyl groups .

Q. How can synthetic yields be improved when scaling up reactions?

- Methodological Answer : Optimize stoichiometry and solvent systems. For example, replacing acetonitrile with dichloromethane in coupling reactions reduces side-product formation . Purification challenges (e.g., hygroscopic intermediates) require inert atmospheres and advanced techniques like preparative HPLC. A case study on N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide achieved 82% yield using stepwise coupling and silica gel chromatography .

Q. What strategies address contradictions in crystallographic vs. solution-phase structural data?

- Methodological Answer : Crystallography captures static solid-state conformations, while NMR reveals dynamic solution-phase behavior. For example, dihedral angles between aromatic rings may differ due to crystal packing forces. Use variable-temperature NMR to study conformational flexibility and compare with DFT-simulated solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.